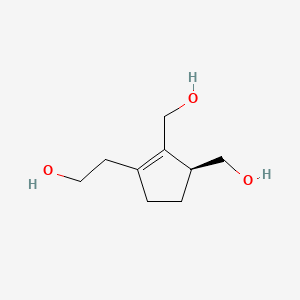
Cerberidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cerbinal, an aromatic iridoid isolated from Cerbera manghas, has been investigated for its potential as a key compound for natural and unnatural iridoid 10 π-systems. It exhibits spasmolytic properties and potent cytotoxicity against HTC hepatoma cells and anti-tumor activities against KREBS II ascitic tumor (Ge & Isoe, 1992).
Semi-synthetic derivatives of theveside, derived from the aqueous extract of Cerbera odollam leaves, have been studied for their cytotoxicity towards various human cancer cell lines. Some derivatives showed moderate cytotoxicity against specific cancer cell lines (Gorantla et al., 2014).
Cerberin, a cardenolide isolated from Cerbera odollam, was found to potently inhibit cancer cell growth, colony formation, and migration. It targets key signaling mechanisms pertinent to tumorigenesis, such as PI3K/AKT/mTOR signal transduction (Hossan et al., 2019).
Ethnobotanical, phytochemical, and pharmacological properties of Cerbera manghas have been reviewed. This plant is used in traditional folk medicine as an analgesic, anticonvulsant, a cardiotonic, and for hypotensive activity. Its pharmacological activities include antioxidant, anticancer, anti-inflammatory, DNA damage protection, and antimicrobial effects (Maharana, 2021).
The chemical constituents of Cerbera manghas, including cerberidol and other compounds, have been isolated and identified. These compounds have been linked to various pharmacological activities and are of interest for further research (Yue-wei, 2007).
Safety and Hazards
Mechanism of Action
- Cebranopadol binds to and activates all four opioid receptors:
- Unlike morphine, cebranopadol doesn’t impair motor coordination or respiration .
- It has delayed tolerance compared to morphine .
- It effectively targets chronic neuropathic pain models .
- Its antinociceptive and antihypertensive effects are potent .
- Absorption : Oral administration; EC50 values of 25.1 μg/kg .
- Elimination Half-life : Approximately 4.5 hours .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Cerberidol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. One of the primary interactions of this compound is with the sodium-potassium ATPase pump, where it acts as an inhibitor. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium ion concentrations within the cell. The compound also interacts with various cardiac glycosides, enhancing its cardiotoxic effects. Additionally, this compound has been shown to interact with proteins involved in apoptotic pathways, contributing to its anticancer properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cardiac cells, this compound disrupts the normal function of the sodium-potassium ATPase pump, leading to an imbalance in ion concentrations and ultimately causing cardiac arrhythmias. In cancer cells, this compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to the sodium-potassium ATPase pump, inhibiting its activity and causing an electrolytic imbalance. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations. The elevated calcium levels trigger a cascade of events, including the activation of calmodulin and other calcium-dependent proteins. Additionally, this compound induces changes in gene expression by modulating transcription factors and signaling pathways, such as the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its bioactivity over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can cause sustained changes in cellular function, including prolonged disruption of ion homeostasis and persistent activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits mild cardiotoxic effects, while higher doses can lead to severe cardiac arrhythmias and even death. In cancer models, this compound has shown dose-dependent anticancer activity, with higher doses inducing more significant apoptosis and tumor regression. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to ion transport and apoptosis. The compound interacts with enzymes such as caspases and calmodulin, influencing apoptotic pathways and cellular metabolism. This compound also affects metabolic flux by altering the activity of key enzymes involved in ion homeostasis and energy production. These interactions contribute to the compound’s overall bioactivity and pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key proteins and enzymes. This compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for this compound’s ability to modulate ion homeostasis and induce apoptosis .
Properties
IUPAC Name |
2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRXLUZYBRTVHL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1CO)CO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C([C@H]1CO)CO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known natural sources of cerberidol?
A1: this compound has been isolated from the leaves of Cerbera manghas and Cerbera odollam [, ]. In Cerbera manghas, it is found alongside other compounds like cyclothis compound and epoxythis compound [].
Q2: Is there any research exploring the potential antimicrobial activity of this compound?
A2: While one study suggests that this compound might be present in extracts of Picrorhiza kurroa that exhibit antimicrobial activity against Yersinia enterocolitica, this research focuses primarily on other compounds like picroside-1 []. The specific contribution of this compound to this antimicrobial effect remains unclear and requires further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

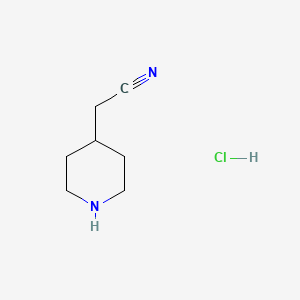
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)

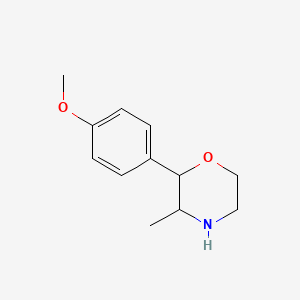
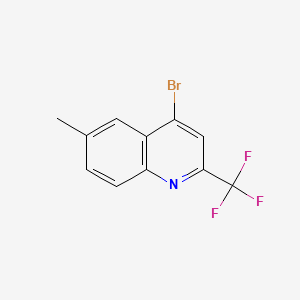
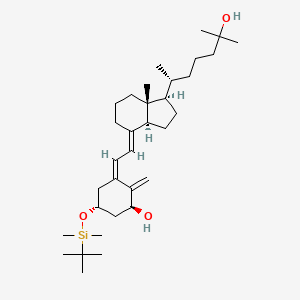


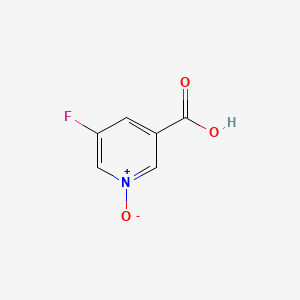

![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)
